![molecular formula C13H9ClN4O2 B2913498 7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 478249-07-9](/img/structure/B2913498.png)

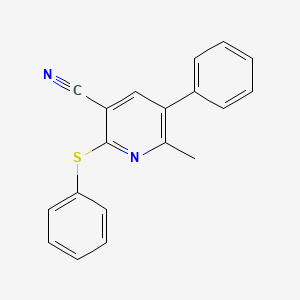

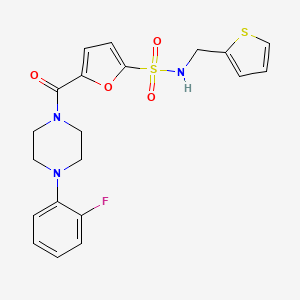

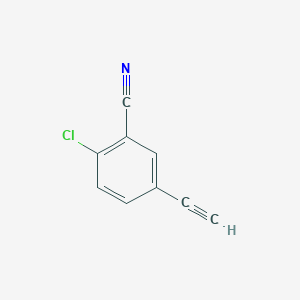

7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Descripción general

Descripción

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of many natural and synthetic biologically active substances .

Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines . One common approach is the nucleophilic aromatic substitution (SNAr) reaction, especially starting from the readily available halopyrimidines .Molecular Structure Analysis

Pyrimidines are known to have a highly electron-deficient character, which makes them excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .Chemical Reactions Analysis

The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This is due to the highly electron-deficient character of the pyrimidine ring .Aplicaciones Científicas De Investigación

- Nano-Cu-4C3NSP2 (a Schiff base complex) has been successfully designed and tested as a catalyst. It facilitates the preparation of pyrimido [4,5-b]quinoline derivatives in high yields (73–95%) . These derivatives exhibit interesting medicinal properties, including anticancer effects.

- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine serves as a scaffold for developing potent kinase inhibitors. Researchers have explored it as a promising candidate for cancer therapy .

- Compounds containing the pyrimido-quinoline moiety have been used as anti-inflammatory agents . The unique structure of 7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine may contribute to its anti-inflammatory properties.

- Organic compounds containing uracil and pyrimidine moieties have demonstrated antiviral and antifungal activities . Further exploration of this compound could reveal its potential in combating infectious diseases.

- Multi-component reactions are significant in organic synthesis due to their efficiency and reduced waste. The preparation of pyrimido [4,5-b]quinolines via such reactions has been reported . These compounds have diverse biological properties.

- 2,4-Dichloro-6-phenylpyrimidine derivatives have been synthesized using organolithium reagents. Nucleophilic attack on pyrimidines has shown high regioselectivity, favoring the formation of C-4 substituted products .

Catalysis in Organic Synthesis

Kinase Inhibitors for Cancer Therapy

Anti-Inflammatory Agents

Antiviral and Antifungal Activities

Multi-Component Synthesis

Regioselective Synthesis

These applications highlight the versatility and potential of 7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine in various scientific contexts. Researchers continue to explore its properties and applications, making it an intriguing compound for further investigation. 🌟

Mecanismo De Acción

Target of Action

Pyrimidine derivatives have been associated with various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activity .

Mode of Action

Pyrimidine derivatives have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrimidine derivatives have been associated with the inhibition of various biochemical pathways, leading to their diverse biological activities .

Result of Action

Pyrimidine derivatives have been associated with various cellular effects, including cytotoxic activities .

Safety and Hazards

Direcciones Futuras

There is ongoing research into the synthesis and biological activity of pyrimidine derivatives, with a focus on developing new effective anticancer drugs . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

Propiedades

IUPAC Name |

7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4O2/c1-8-6-13-15-5-4-11(17(13)16-8)9-2-3-10(14)12(7-9)18(19)20/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPJYLAKEAKYPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101319750 | |

| Record name | 7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101319750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821727 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |

CAS RN |

478249-07-9 | |

| Record name | 7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101319750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorobenzyl)-6-(2-phenylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2913415.png)

![tert-butyl N-{1-[2-(3-bromophenyl)ethyl]piperidin-4-yl}carbamate](/img/structure/B2913418.png)

![4-ethoxy-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzamide](/img/structure/B2913422.png)

![2,2-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2913424.png)

![4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2913429.png)

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2913433.png)

![(4-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2913438.png)